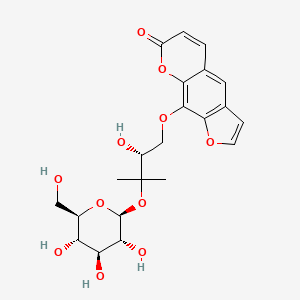

Heraclenol 3'-O-beta-D-glucopyranoside

Description

Overview of Coumarin (B35378) and Furocoumarin Chemical Classes in Natural Products Research

Coumarins represent a significant class of phenolic compounds found widely in nature, particularly in the plant kingdom. nih.gov Their chemical structure is based on a benzopyrone framework, specifically a 2H-1-benzopyran-2-one, which consists of fused benzene (B151609) and α-pyrone rings. nih.gov These compounds are found in numerous plant families, including Apiaceae, Rutaceae, Caprifoliaceae, and Leguminosae. nih.govwikipedia.orgnih.gov

A prominent subclass of coumarins is the furocoumarins (also known as furanocoumarins), which are characterized by the fusion of a furan (B31954) ring to the coumarin scaffold. researchgate.netnih.gov This fusion can occur in different ways, leading to various isomers. wikipedia.org The two primary structural types are linear furocoumarins, such as psoralen (B192213), where the furan ring is attached at the 6 and 7 positions, and angular furocoumarins, like angelicin, where the fusion is at the 7 and 8 positions. nih.govnih.gov Furocoumarins are biosynthesized in plants from the precursor umbelliferone (B1683723), which itself is derived from the shikimate pathway. nih.gov These compounds are often produced by plants as a defense mechanism against predators and pathogens. wikipedia.orgresearchgate.net To date, over a thousand furocoumarins have been identified from natural sources, with many more created through chemical synthesis. researchgate.net

Significance of Glycosylation in Natural Product Bioactivity

Glycosylation, the enzymatic process of attaching carbohydrate molecules (glycans) to another molecule, is one of the most common and critical modifications of natural products (NPs). mdpi.comnih.gov This process plays a vital role in maintaining cellular integrity and in defense mechanisms at the molecular level. mdpi.com The addition of a sugar moiety can significantly alter the physicochemical and biological properties of the parent compound, known as the aglycone. mdpi.commdpi.com

Key effects of glycosylation include increased water solubility, enhanced stability, and improved bioavailability. mdpi.com For instance, the addition of hydrophilic sugar groups can make natural products more easily absorbed, thereby enhancing their pharmacological properties. mdpi.com Glycosylation can also lead to reduced toxicity of the parent compound. mdpi.com Furthermore, the structure of the sugar side chain has a significant impact on the activity, selectivity, and pharmacokinetic properties of the compound. mdpi.com This modification effectively increases the structural diversity of natural products, often leading to novel or enhanced biological activities. mdpi.comnih.gov

Introduction to Heraclenol 3'-O-beta-D-glucopyranoside as a Specific Furocoumarin Glycoside

This compound is a specific example of a furocoumarin glycoside. It consists of the furocoumarin aglycone, heraclenol, attached to a β-D-glucopyranoside (a glucose-based sugar) moiety via a glycosidic bond. This compound has been isolated from several plant species, including Prangos pabularia, Angelica archangelica, and Heracleum repula Franch. nih.govambeed.com Its identity as a natural product is confirmed through its isolation and purification from these botanical sources. ambeed.com The presence of the glucose unit classifies it as a glucoside, a common type of glycoside in nature.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C22H26O11 | nih.govchemnorm.com |

| Molecular Weight | 466.44 g/mol | nih.govchemnorm.com |

| CAS Number | 32207-10-6 | chemnorm.combiocrick.com |

| Appearance | Powder | chemnorm.combiocrick.com |

| Classification | Furocoumarin Glycoside | nih.govchemnorm.com |

Scope and Research Significance of this compound Studies

Research on this compound is primarily focused on its isolation from natural sources, structural elucidation, and characterization of its chemical and potential biological properties. ambeed.comchemnorm.commedchemexpress.com As with many novel natural products, it is supplied for laboratory and research purposes to facilitate further scientific investigation. chemnorm.com

Structure

3D Structure

Properties

IUPAC Name |

9-[(2R)-2-hydroxy-3-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O11/c1-22(2,33-21-17(28)16(27)15(26)12(8-23)31-21)13(24)9-30-20-18-11(5-6-29-18)7-10-3-4-14(25)32-19(10)20/h3-7,12-13,15-17,21,23-24,26-28H,8-9H2,1-2H3/t12-,13-,15-,16+,17-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKAMOZNCWECGP-DOKKCILGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Phytogeographical Distribution

Botanical Sources of Heraclenol 3'-O-beta-D-glucopyranoside

This compound has been successfully isolated from the roots of Heracleum repula Franch. tandfonline.comchemfaces.com. In one study, it was identified as 3''-O-b-D-glucopyranosyl-(2''R)-heraclenol among other coumarin (B35378) glucosides obtained from the water-soluble fraction of the plant's root extract tandfonline.com. Further phytochemical investigations of the roots of H. rapula have led to the isolation of various other coumarin derivatives, including a new coumarin glucoside, 13-O-[β-D-apiofuranosyl(1→6)-β-D-glucopyranosyl]-(12R)-heraclenol, and a new coumarin dimer, (12R,12′′R)-diheraclenol thieme-connect.comthieme-connect.com. The presence of a diverse range of coumarin glucosides in H. rapula underscores its significance as a natural source of these compounds nih.govresearchgate.net.

The compound, referred to as tert-O-β-D-glucopyranosyl-(R)-heraclenol, has been isolated from the roots of Heracleum dissectum Ledeb. cabidigitallibrary.org. This particular study also identified other coumarins from the same plant source. Further phytochemical studies on the roots of H. dissectum have revealed the presence of new polyacetylene glycosides alongside several known coumarins cabidigitallibrary.org.

The genus Heracleum is well-documented as a rich source of furanocoumarins and their glycosides. Various species within this genus are known to produce a wide array of these compounds, which are often responsible for the plants' pharmacological activities jchemrev.com. For instance, studies on Heracleum sphondylium have led to the isolation of several coumarin derivatives, including heraclenol and its glucoside cabidigitallibrary.org. Research on Heracleum candicans has resulted in the identification of novel furanocoumarin glucosides thieme-connect.com. The genus as a whole is a significant reservoir of bioactive coumarins, with numerous species being utilized in traditional medicine for their therapeutic properties jchemrev.com.

This compound has also been reported in Prangos pabularia and Angelica archangelica nih.gov. A phytochemical analysis of the root parts of Prangos pabularia led to the isolation of twelve cytotoxic constituents, including a heraclenol-glycoside, which is synonymous with this compound nih.govplos.org. Prangos pabularia is a hardy perennial herb recognized in traditional medicine systems for various therapeutic uses, owing to its diverse phytochemical composition, which includes osthol, isoimperatorin, and other coumarins and furanocoumarins researchgate.netresearchgate.net. While the initial prompt mentioned Prangos uloptera, the available scientific literature more specifically confirms the presence of a heraclenol glycoside in Prangos pabularia.

Geographic Distribution of Primary Source Plants

The primary plant sources of this compound exhibit distinct geographical distributions.

Heracleum repula is predominantly found in the Yunnan province of China tandfonline.comefloras.org. It is a component of the regional flora and is utilized in traditional Chinese medicine jchemrev.com. This species is recorded from a few collections and is known to grow near streamsides and rice field margins at altitudes of 2000–2200 meters efloras.org.

Heracleum dissectum has a broader distribution across Central Asia, the Russian Far East, and Northeast China eppo.int.

Prangos pabularia is native to a region spanning from Afghanistan to Central Asia and the Western Himalayas kew.organtropocene.it. It is found in mountainous regions and on stony slopes at altitudes between 2,100 and 3,300 meters antropocene.itpfaf.org. Its distribution includes countries such as Afghanistan, Pakistan, Iran, Iraq, Turkey, and India (Kashmir) researchgate.netantropocene.it.

Table 1: Geographic Distribution of Primary Source Plants

| Plant Species | Geographic Distribution |

| Heracleum repula Franch. | Yunnan, China tandfonline.comefloras.org |

| Heracleum dissectum Ledeb. | Central Asia, Russian Far East, Northeast China eppo.int |

| Prangos pabularia Lindl. | Afghanistan, Central Asia, Western Himalayas, Pakistan, Iran, Iraq, Turkey, India (Kashmir) researchgate.netkew.organtropocene.it |

Taxonomical Context within the Apiaceae Family

The genus Heracleum belongs to the Apiaceae (or Umbelliferae) family, a large and diverse family of flowering plants commonly known as the carrot or parsley family wikipedia.orgwiktionary.org. This family is characterized by its aromatic members and is distributed throughout the temperate northern hemisphere and in high mountains as far south as Ethiopia wikipedia.org. The genus Heracleum itself comprises a significant number of species, with diversity centers in the Caucasus and the Sino-Himalayan region cabidigitallibrary.orgeppo.int. The taxonomy of the genus can be complex due to the morphological similarity between many of its species, leading to numerous synonyms and naming challenges wikipedia.org. The Apiaceae family is classified within the order Apiales wiktionary.orgkew.org.

Table 2: Taxonomical Classification of the Genus Heracleum

| Taxonomic Rank | Classification |

| Kingdom | Plantae |

| Phylum | Spermatophyta |

| Class | Dicotyledonae |

| Order | Apiales |

| Family | Apiaceae |

| Genus | Heracleum |

Related Furocoumarin Glycosides Isolated Alongside this compound

The process of isolating this compound from its natural plant sources often yields a variety of structurally similar compounds. These co-isolates are of interest for understanding the biosynthetic pathways within the plant and for their potential biological activities.

Detailed phytochemical studies of the roots of Prangos pabularia have shown that this compound is isolated along with oxypeucedanin hydrate 3'-O-β-D-glucopyranoside . nih.gov Other furanocoumarin aglycones (the non-sugar part of the glycoside) and coumarins also found in the same extracts include heraclenol, oxypeucedanin hydrate, xanthotoxol, xanthotoxin, imperatorin, and osthol. researchgate.netnih.govplos.org

From the roots of Heracleum sphondylium subsp. cyclocarpum, byakangelicin-3″-O-β-glucoside has been isolated in conjunction with heraclenol-3″-O-β-glucoside (another name for this compound). nih.gov The aglycones heraclenol and byakangelicin, along with meranzin hydrate, were also identified. nih.gov

While Angelica archangelica is a confirmed source of this compound, specific literature detailing the simultaneous isolation of other furocoumarin glycosides is less common. nih.gov However, the plant is well-documented to contain a rich assortment of furanocoumarin aglycones, such as imperatorin, xanthotoxin, archangelicin, and bergapten. icm.edu.pl

The co-occurrence of these compounds is significant from a chemotaxonomic perspective, aiding in the classification of plants based on their chemical constituents.

Table 2: Related Furocoumarin Glycosides and Aglycones Isolated with this compound

| Plant Source | Co-isolated Furocoumarin Glycosides | Other Co-isolated Coumarins (Aglycones) |

| Prangos pabularia | Oxypeucedanin hydrate 3'-O-β-D-glucopyranoside nih.gov | Heraclenol, Oxypeucedanin hydrate, Xanthotoxol, Xanthotoxin, Imperatorin, Osthol researchgate.netnih.govplos.org |

| Heracleum sphondylium | Byakangelicin-3″-O-β-glucoside nih.gov | Heraclenol, Byakangelicin, Meranzin hydrate nih.gov |

| Angelica archangelica | Not explicitly co-isolated in available literature. | Rich in furanocoumarin aglycones like Imperatorin, Xanthotoxin, Archangelicin, Bergapten. icm.edu.pl |

Isolation and Purification Methodologies

Extraction Techniques from Plant Matrices

The initial step in isolating Heraclenol 3'-O-beta-D-glucopyranoside involves its extraction from the plant material, typically from the roots or leaves. The choice of extraction technique and solvent is critical and depends on the properties of the plant matrix and the target compound. nih.gov

Commonly employed methods for extracting furanocoumarins include conventional techniques like maceration, heat reflux extraction, and Soxhlet extraction, as well as modern, more efficient methods such as microwave-assisted extraction (MAE). nih.govjmchemsci.commdpi.com The selection of solvent is based on polarity, with a range of solvents being utilized, often in a sequential manner, to separate compounds based on their solubility.

For instance, dried and powdered plant material from species like Prangos or Angelica may be subjected to maceration with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and methanol (B129727). nih.gov This sequential extraction helps to remove fats, waxes, and less polar compounds in the initial steps, thereby enriching the subsequent extracts with more polar glycosides like this compound. The resulting crude extracts, particularly the methanolic or aqueous fractions, are then concentrated under reduced pressure to yield a residue for further purification. nih.gov

Table 1: Common Extraction Parameters for Furanocoumarins from Plant Sources

| Parameter | Description | Examples |

| Extraction Technique | Method used to extract compounds from the plant matrix. | Maceration, Soxhlet, Microwave-Assisted Extraction (MAE). nih.govmdpi.comnih.gov |

| Solvents | Solvents of varying polarities are used to solubilize the target compound. | n-hexane, Ethyl acetate, Methanol, Ethanol, Water. jmchemsci.comnih.gov |

| Plant Part | Different parts of the plant can be used as a source. | Roots, Leaves, Fruits. mdpi.comnih.govnih.gov |

| Sample Preparation | The plant material is typically prepared to increase surface area. | Dried and powdered. nih.gov |

Chromatographic Separation Strategies

Following extraction, the crude extract, which contains a complex mixture of phytochemicals, undergoes several stages of chromatographic separation to isolate this compound.

Column chromatography (CC) is a fundamental and widely used technique for the initial fractionation of crude plant extracts. nih.gov For the separation of furanocoumarin glycosides, silica (B1680970) gel is frequently employed as the stationary phase (normal-phase chromatography). nih.govjmchemsci.com

The concentrated extract is adsorbed onto a small amount of silica gel and loaded onto the top of a pre-packed silica gel column. Elution is then carried out using a gradient of solvents with increasing polarity. A typical solvent system starts with a non-polar solvent like n-hexane or chloroform (B151607) and gradually incorporates a more polar solvent such as ethyl acetate and then methanol. jmchemsci.com Fractions are collected systematically and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are pooled together for further purification.

Table 2: Typical Column Chromatography Parameters for Furanocoumarin Glycosides

| Parameter | Description | Examples |

| Stationary Phase | The solid adsorbent through which the solvent flows. | Silica gel. nih.govjmchemsci.com |

| Mobile Phase | Solvent or solvent mixture that moves through the stationary phase. | Gradient systems, e.g., n-hexane-ethyl acetate, Chloroform-Methanol. jmchemsci.com |

| Fraction Monitoring | Method used to analyze the collected fractions. | Thin-Layer Chromatography (TLC). jmchemsci.com |

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of natural products, offering high resolution and efficiency. mdpi.com For purifying polar compounds like this compound, reversed-phase HPLC is commonly utilized.

In this technique, a non-polar stationary phase, such as C18-derivatized silica, is used. nih.gov The mobile phase typically consists of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to separate compounds based on their hydrophobicity. The eluting compounds are detected using a photodiode array (PDA) or UV detector set at wavelengths where furanocoumarins exhibit strong absorbance. nih.gov

For obtaining larger quantities of a purified compound for structural elucidation and biological assays, semi-preparative HPLC is the method of choice. This technique uses wider columns and higher flow rates than analytical HPLC, allowing for the injection of larger sample volumes. researchgate.net

Fractions enriched with this compound from initial column chromatography are further purified using semi-preparative HPLC. The conditions are often scaled up from an optimized analytical method. For instance, a study on the isolation of a flavonoid glycoside, Quercetin-3-O-sambubioside, from 100 mg of a crude extract yielded 5.0 mg of the pure compound using semi-preparative high-speed counter-current chromatography followed by HPLC analysis. researchgate.net Similar approaches can be applied to isolate this compound, achieving high purity (e.g., >95%). researchgate.netgoogle.com

Preparative Thin-Layer Chromatography (Prep-TLC) is a valuable and cost-effective method for the purification of small amounts of compounds (typically up to 100 mg). nih.govrochester.edu It is particularly useful for separating compounds with very similar retention factors (Rf values) that may be difficult to resolve by column chromatography. researchgate.net

In this method, the sample is applied as a narrow band onto a thick-layer silica gel plate. The plate is then developed in a chamber with an appropriate solvent system. After development, the separated bands are visualized, typically under UV light. rochester.edu The silica band corresponding to the target glycoside is scraped from the plate, and the compound is eluted from the silica using a polar solvent like methanol or ethyl acetate. rochester.eduresearchgate.net

Purity Assessment for Research Applications

The purity of the isolated this compound is a critical parameter for its use in research. The final purity is typically assessed using analytical HPLC, which can provide a quantitative measure (e.g., >98%). nih.gov

The structural identity of the purified compound is unequivocally confirmed using a combination of spectroscopic techniques. Mass Spectrometry (MS), particularly with electrospray ionization (ESI-MS), provides information on the molecular weight of the compound. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, is essential for elucidating the detailed chemical structure, including the stereochemistry of the glycosidic linkage and the aglycone. jmchemsci.comresearchgate.net

Table 3: Methods for Purity and Structural Confirmation

| Technique | Purpose | Details |

| Analytical HPLC | Quantifies the purity of the final product. | Often uses a C18 column with a water/acetonitrile or water/methanol gradient. nih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental formula. | ESI-MS is commonly used for polar glycosides. mdpi.com |

| NMR Spectroscopy | Elucidates the complete chemical structure. | 1H-NMR, 13C-NMR, and 2D-NMR experiments (e.g., COSY, HMBC, HSQC). jmchemsci.comresearchgate.net |

Biosynthesis and Metabolic Pathways

Proposed Biosynthetic Precursors to Heraclenol Aglycone

The journey to synthesizing Heraclenol, the aglycone component of Heraclenol 3'-O-beta-D-glucopyranoside, begins with the shikimate pathway, a fundamental metabolic route in plants for the production of aromatic amino acids.

The proposed biosynthetic pathway is as follows:

L-Phenylalanine to Umbelliferone (B1683723): The pathway initiates with the amino acid L-phenylalanine. Through a series of enzymatic reactions within the broader phenylpropanoid pathway, L-phenylalanine is converted into p-coumaroyl-CoA. biorxiv.org This intermediate is then hydroxylated and cyclized to form the core coumarin (B35378) structure, umbelliferone (7-hydroxycoumarin), which is the central precursor for a vast array of furanocoumarins. researchgate.netedgccjournal.org

Formation of Psoralen (B192213): Umbelliferone serves as the branching point for the synthesis of both linear and angular furanocoumarins. For the linear furanocoumarin Heraclenol, the first committed step is the prenylation of umbelliferone at the C6 position, catalyzed by a prenyltransferase, to yield demethylsuberosin. biorxiv.org This is followed by a cyclization reaction mediated by a cytochrome P450 monooxygenase, marmesin (B225713) synthase, to form marmesin. biorxiv.org Subsequently, another enzyme, psoralen synthase, converts marmesin into psoralen. biorxiv.orgnih.gov

From Psoralen to Xanthotoxin: The psoralen molecule undergoes further modification. A hydroxylation reaction at the C-8 position, catalyzed by psoralen-8-hydroxylase (a P450 enzyme), produces xanthotoxol. This intermediate is then methylated by an O-methyltransferase (XOMT) to yield xanthotoxin.

Final Steps to Heraclenol: The final stages leading to the Heraclenol aglycone involve modifications to a prenyl side chain. While the exact enzymatic steps are a subject of ongoing research, it is hypothesized that a prenyltransferase attaches a dimethylallyl pyrophosphate (DMAPP) group to the xanthotoxin core, likely forming imperatorin. Subsequently, this prenyl group is enzymatically modified, likely through hydration and hydroxylation reactions, to form the characteristic (2R)-2,3-dihydroxy-3-methylbutoxy side chain of Heraclenol.

Enzymatic Glycosylation Processes

Glycosylation is a crucial final modification step that enhances the solubility and stability of many plant secondary metabolites, including furanocoumarins. nih.gov This process involves the attachment of a sugar moiety to the aglycone.

Role of UDP-Glycosyltransferases (UGTs) in Plant Glycoside Formation

The enzymatic glycosylation of small molecules in plants is primarily carried out by a large and diverse family of enzymes known as UDP-glycosyltransferases (UGTs). nih.govnih.gov These enzymes catalyze the transfer of a glycosyl group, typically from a nucleotide-activated sugar donor like UDP-glucose, to an acceptor molecule, which in this case is the Heraclenol aglycone. nih.gov

Plant UGTs exhibit several key features:

GT-B Fold: They typically possess a GT-B fold structure with two distinct domains. nih.gov

PSPG Motif: A highly conserved 44-amino acid sequence, known as the Plant Secondary Product Glycosyltransferase (PSPG) motif, is located in the C-terminal domain and is critical for binding the UDP-sugar donor. nih.gov The final glutamine (Q) residue within this motif is thought to be a key determinant for specificity towards UDP-glucose. nih.gov

Substrate Specificity: While some UGTs are highly specific to a single substrate, others can exhibit broad substrate specificity, acting on a range of related compounds. nii.ac.jp

Specific Glucosylation Steps Leading to this compound

The formation of this compound occurs when a specific UGT enzyme recognizes the Heraclenol aglycone. This enzyme facilitates the transfer of a glucose molecule from UDP-glucose to the hydroxyl group at the 3' position of Heraclenol's side chain. This reaction forms an O-glycosidic bond, resulting in the final glycoside product. While the specific UGT responsible for this precise reaction has not been definitively identified, its existence is inferred from the presence of the compound in plants. The characterization of such enzymes often relies on high-throughput screening methods to test the activity of candidate UGTs against various potential substrates. mdpi.com

Comparative Analysis of Biosynthetic Routes in Related Species

The ability to synthesize furanocoumarins is not ubiquitous in the plant kingdom but has appeared independently in several phylogenetically distant families, including Apiaceae, Rutaceae (the citrus family), and Moraceae (the fig family). researchgate.netresearchgate.net This is a classic example of convergent evolution, where different species have independently evolved the capacity to produce similar specialized metabolites.

While the general biosynthetic framework is conserved, the specific enzymes catalyzing the reactions often belong to different protein families. For instance, the cytochrome P450 enzymes responsible for furan (B31954) ring formation and subsequent hydroxylations can vary significantly between plant families. researchgate.net In Apiaceae, enzymes from the CYP71AZ subfamily are prominent in driving the diversification of coumarins. dntb.gov.ua In contrast, studies in Citrus (Rutaceae) have highlighted the importance of the CYP82D subfamily for similar reactions. researchgate.net This indicates that different ancestral enzymes were recruited and evolved to perform the same function in different plant lineages.

| Feature | Apiaceae (e.g., Angelica, Heracleum) | Rutaceae (e.g., Citrus) | Moraceae (e.g., Ficus) |

| Key P450 Subfamilies | CYP71 family prominent. dntb.gov.ua | CYP82D family involved. researchgate.net | CYP76F family identified. researchgate.net |

| Psoralen Synthase | CYP71A family enzymes identified. nih.govdntb.gov.ua | Homologous genes to psoralen synthase found. nih.gov | Not fully characterized, but pathway exists. |

| Regulatory Control | High expression of biosynthetic genes in specific tissues like fruits. biorxiv.org | Gene expression linked to low/high furanocoumarin content in mutants. nih.gov | Tissue-specific accumulation in latex. |

| Evolutionary Pattern | Gradual establishment of a complex pathway. dntb.gov.ua | Pathway organization reflects species phylogeny. | Represents a clear case of convergent evolution. researchgate.net |

Regulation of Furocoumarin Glycoside Biosynthesis in Plants

The production of furanocoumarin glycosides is a tightly regulated process, influenced by developmental cues, environmental stresses, and genetic factors.

Developmental and Spatial Regulation: The expression of genes encoding biosynthetic enzymes is often highly specific to certain tissues or developmental stages. For example, some furanocoumarin biosynthetic genes show significantly higher expression in immature fruits compared to leaves, concentrating the plant's defensive compounds where they are most needed to protect reproductive tissues. biorxiv.org

Response to Stress: Furanocoumarins are well-known phytoalexins, compounds produced by plants as a defense against pathogens and herbivores. nih.gov Their biosynthesis, and that of the UGTs that glycosylate them, is often induced by biotic and abiotic stresses. nih.gov Studies have shown that a large percentage of UGT genes are differentially expressed in response to stress, indicating that glycosylation is a key part of the plant's adaptive response. nih.gov

Transcriptional Control: The regulation occurs at the level of gene transcription. Stress signals can lead to the upregulation of genes involved in defense, including those for furanocoumarin biosynthesis and detoxification processes. biorxiv.org Conversely, under certain conditions, pathways like chlorophyll (B73375) biosynthesis may be downregulated to reallocate resources towards defense. biorxiv.org

Genetic Determinants: The capacity of a plant to produce furanocoumarins is ultimately determined by its genetic makeup. The presence or absence of key biosynthetic genes, such as those for prenyltransferases or specific P450s, dictates whether a plant can produce these compounds at all. biorxiv.org Attempts at metabolic engineering have shown that simply introducing the biosynthetic genes is not always sufficient to achieve high levels of accumulation, suggesting complex interactions and competition with other metabolic pathways. biorxiv.org

Biological Activities and Preclinical Pharmacological Potential

Anti-inflammatory Activities

Inflammation is a complex biological response to harmful stimuli, and various natural compounds are explored for their potential to modulate this process. srce.hrnih.gov Flavonoids and their glycosides, in general, have been a significant area of interest for their anti-inflammatory properties. nih.govmdpi.comresearchgate.net However, dedicated studies on the anti-inflammatory effects of Heraclenol 3'-O-beta-D-glucopyranoside are not extensively available in the current scientific literature.

In vitro Studies on Inflammatory Mediators

The evaluation of a compound's effect on inflammatory mediators in a laboratory setting is a crucial first step in determining its anti-inflammatory potential. These studies often involve cell cultures, such as macrophages stimulated with lipopolysaccharide (LPS), to measure the production of key mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs). nih.govresearchgate.net

A review of existing scientific databases reveals a lack of specific in vitro studies investigating the direct effects of this compound on the production of inflammatory mediators.

In vivo Animal Models of Inflammation (e.g., carrageenan-induced edema)

The carrageenan-induced paw edema model in rodents is a standard and widely used preclinical assay to assess the acute anti-inflammatory activity of potential therapeutic agents. nih.govnih.govscience-line.complos.org This test helps to provide insights into a compound's efficacy in a living organism.

Despite the common use of this model for evaluating natural products, including other glycosides researchgate.net, there is currently no specific research available that documents the effects of this compound in the carrageenan-induced edema model or other similar in vivo models of inflammation.

Modulation of Prostaglandin (B15479496) E2 Pathways

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, and its synthesis is regulated by enzymes such as cyclooxygenase-2 (COX-2). nih.govsigmaaldrich.comwikipedia.org Many anti-inflammatory drugs function by inhibiting the PGE2 pathway. Investigating a compound's ability to modulate PGE2 production or the expression of related enzymes is key to understanding its mechanism of action. nih.gov

Currently, there are no specific studies focused on the modulation of Prostaglandin E2 pathways by this compound. While research has been conducted on how various flavonoids and glucosides affect PGE2 production nih.gov, this specific compound has not been the subject of such investigation.

Table 1: Summary of Anti-inflammatory Activity Data for this compound

This table is interactive. Click on the headers to sort.

| Activity Assessed | Model/System | Findings | Reference |

| Inflammatory Mediators | In vitro cell models (e.g., LPS-stimulated macrophages) | No specific data available | N/A |

| Acute Inflammation | In vivo carrageenan-induced paw edema | No specific data available | N/A |

| Mechanism of Action | Modulation of Prostaglandin E2 Pathways | No specific data available | N/A |

Antimicrobial and Antibiofilm Activities

The rise of antibiotic resistance necessitates the search for new antimicrobial agents. Natural products are a promising source for such compounds, with many being investigated for their ability to kill or inhibit the growth of pathogenic bacteria and prevent the formation of biofilms. nih.gov

While the aglycone, Heraclenol, has been studied for these properties researchgate.netmdpi.com, information specifically on this compound is scarce.

Broad-Spectrum Antibacterial Effects (e.g., S. aureus, E. coli)

Determining the range of bacterial species a compound is effective against is essential. Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) are common targets in these screening assays. nih.govnih.gov

Specific studies detailing the broad-spectrum antibacterial effects of this compound against pathogens like S. aureus or E. coli are not present in the available literature. Research has been published on the aglycone form, Heraclenol, which showed activity against S. aureus and other pathogens. mdpi.com

Specific Activity Against Uropathogenic Escherichia coli (UPEC)

Uropathogenic Escherichia coli (UPEC) is the primary causative agent of urinary tract infections (UTIs), often complicated by biofilm formation. researchgate.net Compounds that can specifically target UPEC or its virulence mechanisms are of significant interest.

Detailed investigations into the specific activity of this compound against UPEC have not been reported. Notably, its aglycone, Heraclenol, has been demonstrated to possess both antimicrobial and antibiofilm activity against UPEC, suggesting a potential area for future investigation into its glycosylated forms. researchgate.netmdpi.com

Table 2: Summary of Antimicrobial and Antibiofilm Activity Data for this compound

This table is interactive. Click on the headers to sort.

| Activity Assessed | Bacterial Strain(s) | Key Metrics (e.g., MIC, Biofilm Inhibition %) | Findings | Reference |

| Antibacterial Effects | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | No specific data available | N/A |

| Antibacterial Effects | Escherichia coli | Minimum Inhibitory Concentration (MIC) | No specific data available | N/A |

| Specific Antibacterial Activity | Uropathogenic E. coli (UPEC) | MIC, Bacterial Load Reduction | No specific data available | N/A |

| Antibiofilm Activity | Uropathogenic E. coli (UPEC) | Biofilm Inhibition Percentage | No specific data available | N/A |

Anti-biofilm Formation Efficacy in Preclinical Models

Biofilms are structured communities of bacteria encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to antibiotics. The ability to inhibit biofilm formation is a key strategy in combating persistent infections. Preclinical research has focused on heraclenol, the aglycone of this compound.

In a notable in vitro study, heraclenol demonstrated significant efficacy against biofilm-forming uropathogenic Escherichia coli (UPEC). Using a crystal violet assay, it was observed that heraclenol reduced the development of UPEC biofilm by 70%. nih.gov Further analysis through scanning electron microscopy confirmed this inhibitory effect, revealing that treatment with heraclenol led to a loss of cell-to-cell contact and a decrease in the production of the extracellular polymeric substance (EPS) that forms the biofilm matrix. nih.gov These findings underscore the potential of the heraclenol scaffold as an anti-biofilm agent. However, it is important to note that these studies were conducted using heraclenol, and specific research on the anti-biofilm capabilities of this compound is not currently available.

Table 1: Anti-biofilm Activity of Heraclenol

| Compound | Bacterial Strain | Key Findings | Reference |

| Heraclenol | Uropathogenic E. coli (UPEC) | Reduced biofilm formation by 70%; Caused loss of cell-to-cell contact and decreased EPS production. | nih.gov |

Activity against Multidrug-Resistant (MDR) Bacterial Strains

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Natural products are a promising source for new antimicrobial agents with novel mechanisms of action. Research indicates that heraclenol possesses activity against MDR bacterial strains.

A study investigating heraclenol's properties utilized a highly virulent and multidrug-resistant strain of uropathogenic E. coli, CFT073. nih.gov In this preclinical model, heraclenol was effective in clearing the infection. In a murine catheter-associated urinary tract infection model, heraclenol significantly reduced the bacterial loads in the bladder, kidney, and urine by at least 4 logs. nih.gov The study noted that the minimum inhibitory concentration (MIC) of heraclenol against this MDR strain was high (1024 µg/mL), which may be attributed to the resistant nature of the specific UPEC strain used. nih.gov While this demonstrates the potential of the core heraclenol structure, direct studies on the efficacy of this compound against MDR strains have not been reported.

Implications for Combating Bacterial Infections

The demonstrated anti-biofilm and antibacterial activities of heraclenol against MDR pathogens carry significant implications for the development of new therapeutic strategies. The ability to disrupt biofilms could make persistent infections more susceptible to conventional antibiotics. nih.gov

Given the high MIC value observed for heraclenol against the MDR UPEC strain, researchers suggest that it could be used in lower doses in combination with other antibiotics. nih.gov Such a synergistic approach could enhance the efficacy of existing antibiotics, restore their activity against resistant strains, and potentially reduce the required dosage, thereby minimizing side effects. The development of flavonoid-based agents is seen as a viable strategy to combat the antibiotic resistance crisis. semanticscholar.orgmdpi.com The findings for heraclenol suggest that its derivatives, including this compound, warrant further investigation as either standalone agents or as adjuvants in combination therapies to tackle complex bacterial infections. nih.gov

Anticholinesterase Activity

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative diseases like Alzheimer's disease. mdpi.combiosynth.com Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for cognitive function. biosynth.com Coumarins and their derivatives have been identified as a class of compounds with potential cholinesterase inhibitory activity. mdpi.com

Butyrylcholinesterase (BChE) Inhibitory Properties

Scientific literature containing specific studies on the direct inhibitory effect of this compound on butyrylcholinesterase (BChE) is not currently available. However, studies on extracts from plants of the Heracleum genus, known to be rich in furanocoumarins, have shown some activity. For instance, extracts of Cyclea barbata showed significant BChE inhibitory effect (IC50 of 124 ± 2 µg/mL). nih.gov While this indicates that related natural compounds may possess BChE inhibitory properties, it is not direct evidence for the activity of this compound.

Acetylcholinesterase (AChE) Inhibitory Profile

There is currently no specific data from preclinical models evaluating the direct acetylcholinesterase (AChE) inhibitory profile of this compound. Research into the broader class of furanocoumarins provides some context. Hexane extracts from the roots of Heracleum verticillatum and Heracleum angustisectum, which contain various furanocoumarins, were found to be the most effective against acetylcholinesterase with IC50 values of 0.30 mg/mL and 0.34 mg/mL, respectively. nih.gov This suggests that the furanocoumarin scaffold, which is central to this compound, has the potential for AChE inhibition, although further specific testing is required.

Table 2: Acetylcholinesterase Inhibitory Activity of Heracleum Root Extracts

| Plant Extract | IC50 Value (mg/mL) | Reference |

| Heracleum verticillatum | 0.30 | nih.gov |

| Heracleum angustisectum | 0.34 | nih.gov |

Relevance of the Glucoside Moiety to Cholinesterase Inhibition

The presence and position of a glucoside (sugar) moiety can significantly influence the pharmacological properties of a natural compound. In the context of cholinesterase inhibition, glycosylation can affect a molecule's solubility, bioavailability, and its ability to bind to the active site of an enzyme.

While there are no studies directly examining the role of the 3'-O-beta-D-glucopyranoside group on the anticholinesterase activity of heraclenol, research on other glycosylated flavonoids provides valuable insights. For example, studies on eriodictyol (B191197) derivatives have shown that the position of the glucoside moiety is crucial for molecular recognition and binding to AChE. nih.gov It is hypothesized that the glucoside group on this compound could alter its binding affinity for the catalytic or peripheral anionic sites of AChE and BChE compared to its aglycone, heraclenol. The sugar moiety could either enhance or hinder the interaction, or potentially change the mode of inhibition. Therefore, the glucoside portion is a critical factor that necessitates specific investigation to determine its precise impact on the potential anticholinesterase activity of the parent compound.

Cytotoxic Activities in Cancer Cell Lines

The potential of furanocoumarins and related compounds to inhibit the growth of cancer cells has been a subject of extensive research. nih.govresearchgate.net These phytochemicals have been observed to induce apoptosis (programmed cell death), autophagy, and cell cycle arrest in various cancer cell lines, suggesting their potential as anticancer agents. nih.gov

Evaluation in Human Tumor Cell Lines (e.g., Hela, HCT-8, HepG2)

For instance, Xanthotoxin, a furanocoumarin isolated from Ammi majus, has shown potent cytotoxic activity against the HepG2 cell line, with an IC50 value of 6.9 µg/mL. nih.govresearchgate.net This activity was comparable to the standard chemotherapeutic drug doxorubicin. nih.gov The proposed mechanism for Xanthotoxin's cytotoxicity involves the induction of apoptosis and cell cycle arrest. nih.govresearchgate.net

Other furanocoumarins have also been evaluated. Oxypeucedanin has demonstrated cytotoxic activity against the HeLa cell line with an IC50 value of 314 μg/mL. mdpi.com Studies on various plant extracts containing furanocoumarins have also shown significant viability reduction in HeLa and HepG2 cells.

| Compound | Cell Line | Reported Activity (IC50) | Source |

|---|---|---|---|

| Xanthotoxin | HepG2 | 6.9 µg/mL | nih.govresearchgate.net |

| Oxypeucedanin | HeLa | 314 µg/mL | mdpi.com |

| Data for this compound is not available. The table presents findings for structurally related compounds. |

Comparison with Related Coumarins

The cytotoxic potential of furanocoumarins is often dependent on their specific chemical structure. nih.gov Research comparing different furanocoumarins has revealed that slight molecular modifications can significantly impact their activity. For example, in a study on various furanocoumarin derivatives, the inhibitory potency against the efflux pump P-glycoprotein, which is implicated in multidrug resistance, varied, with FC726 showing the highest potency, followed by DHBG, bergamottin, bergapten, and finally bergaptol. nih.gov

Furthermore, a study on furanocoumarins from Clausena lenis showed that all isolated compounds exhibited significant antiproliferative effects against five human cancer cell lines, with IC50 values ranging from 0.36 to 16.48 μM, highlighting the potent activity within this class of compounds. researchgate.net The presence and position of methoxy (B1213986) groups and the angular or linear nature of the furanocoumarin structure have been noted as beneficial for antifungal activity, a principle that may extend to cytotoxicity. nih.gov

Other Investigated Biological Activities

Beyond cytotoxicity, the broader family of coumarins and furanocoumarins, to which this compound belongs, has been investigated for a range of other pharmacological properties.

Antioxidant Potential

Furanocoumarins are recognized for their antioxidant properties. mdpi.comnih.gov These compounds can scavenge free radicals and inhibit oxidative processes, which are implicated in numerous chronic diseases. nih.gov Studies on various furanocoumarins have demonstrated significant radical scavenging activity and the ability to inhibit lipid peroxidation. mdpi.com For example, extracts from Heracleum species, which are known to contain furanocoumarins, have shown notable antioxidant activity in various assays. nih.gov The antioxidant capacity is often attributed to the phenolic nature of these compounds. mdpi.com

Neuroprotective Properties

The neuroprotective effects of furanocoumarins and related flavonoids are an emerging area of research. nih.govacs.org While direct evidence for this compound is lacking, related compounds have shown promise in preclinical models. The general bioactivity of dietary furanocoumarins, including neuroprotective effects, is well-documented. acs.org Citrus flavonoids, a related class of compounds, are known to possess neuroprotective mechanisms. mdpi.com However, a comprehensive understanding of the neuroprotective activities of furanocoumarins specifically is still developing, and further research is required to elucidate their mechanisms of action in this context. nih.gov

Antityrosinase Activity (indirectly through related compounds)

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for cosmetic and therapeutic applications. An extract of Angelica dahurica, a plant known to contain furanocoumarins, has demonstrated potent tyrosinase inhibitory activity. nih.gov Subsequent bioassay-guided fractionation led to the identification of 9-hydroxy-4-methoxypsoralen as an active tyrosinase-inhibiting furanocoumarin. nih.gov This suggests that other furanocoumarins, potentially including this compound, may also possess the ability to inhibit this enzyme. The mechanism of inhibition can vary among different compounds, with some acting as competitive or noncompetitive inhibitors. nih.gov

Anti-diabetic Potential (indirectly through related compounds)

Direct evidence for the anti-diabetic activity of this compound is not yet established in scientific literature. However, an indirect potential can be inferred from studies on plant extracts in which this compound is present, alongside other structurally related coumarins that have demonstrated anti-diabetic properties.

Extracts from various species of the Heracleum genus, known to be a source of diverse coumarins, have shown promise in preclinical anti-diabetic studies. For instance, a methanol (B129727) extract of the aerial parts of Heracleum dissectum was found to potently inhibit the elevation of plasma glucose in glucose-loaded mice. nih.gov The study identified the petroleum ether fraction, rich in coumarins, as exerting the most significant inhibitory activity. nih.gov Subsequent phytochemical investigations of H. dissectum have confirmed the presence of tert-O-β-D-glucopyranosyl-(R)-heraclenol, a synonym for this compound, within the plant's roots. This co-occurrence with demonstrated anti-diabetic activity within the same plant species suggests a potential, though unproven, role or contribution.

Furthermore, hydroalcoholic extracts of Heracleum persicum have been shown to reduce blood glucose levels and improve insulin (B600854) and IGF-I levels in alloxan-induced diabetic rats. nih.gov Lyophilized extracts of H. persicum also significantly decreased blood glucose and glucosylated hemoglobin (HbA1c) levels in streptozotocin-induced diabetic rats. nih.gov The anti-diabetic effects of Heracleum species are often attributed to their rich furanocoumarin content. Several coumarins, structurally related to the aglycone of this compound (heraclenol), have been individually investigated for their anti-diabetic mechanisms.

Interactive Data Table: Anti-diabetic Activities of Furanocoumarins Structurally Related to Heraclenol

| Compound | Model | Key Findings |

| Imperatorin | Streptozotocin-induced diabetic rats | Attenuated hyperglycemia by inducing glucagon-like peptide-1 (GLP-1) secretion through activation of TGR5 and GPR119 receptors. |

| Bergapten | High-fat diet and streptozotocin-induced diabetic mice | Reversed diabetes-induced bone mineral density loss but did not significantly improve hyperglycemia. In vitro, it improved insulin resistance in HepG2 cells. |

| Isoimperatorin | In vitro (3T3-L1 preadipocytes) | Promoted adipogenesis by altering PPARγ and C/EBPα expression, suggesting potential for preventing diabetes. |

The data suggests that furanocoumarins commonly found in Heracleum species can influence glucose metabolism through various pathways, including the modulation of insulin secretagogues and cellular signaling related to glucose uptake. While these findings provide a basis for the potential indirect anti-diabetic activity of this compound, further research is necessary to directly assess its effects on diabetic models and elucidate its specific mechanisms of action.

In vitro Cytocompatibility Studies (e.g., Vero cell line)

The cytocompatibility of a compound is a critical factor in its preclinical assessment. Heraclenol, the aglycone of this compound, has been evaluated for its in vitro cytotoxicity against the Vero cell line, which is a continuous cell line derived from the kidney of an African green monkey.

In one study, the cytotoxicity of heraclenol was assessed using the MTT assay, which measures cell metabolic activity as an indicator of cell viability. The results indicated that heraclenol did not exhibit significant cytotoxicity. The morphology of the Vero cells treated with heraclenol remained similar to that of the control cells. Even at its minimum inhibitory concentration (MIC) of 1024 µg/mL, there was only a 13% decrease in cell viability. This suggests a favorable cytocompatibility profile for heraclenol in this particular cell line.

Interactive Data Table: In Vitro Cytotoxicity of Heraclenol on Vero Cell Line

| Concentration (µg/mL) | % Cell Viability |

| 4096 | 87.67 |

| 2048 | 86.78 |

| 1024 (MIC) | 87.60 |

| 512 | 94.20 |

| Control | 100 |

These findings on heraclenol provide foundational knowledge for its glycoside derivative, this compound. However, it is important to note that the glycosylation could potentially alter the biocompatibility, and direct cytocompatibility studies on this compound are warranted to confirm these observations.

Mechanisms of Action at the Molecular and Cellular Level

Histidine Biosynthesis Inhibition Mechanism (for Heraclenol aglycone)

Recent research has identified the aglycone of Heraclenol 3'-O-beta-D-glucopyranoside, Heraclenol, as a novel inhibitor of bacterial histidine biosynthesis. nih.gov This mechanism is of significant interest for the development of new antimicrobial agents.

The primary target of Heraclenol in the histidine biosynthesis pathway is the enzyme histidinol-phosphate aminotransferase (HisC). nih.gov HisC is a crucial enzyme that catalyzes the seventh step in this essential pathway, which is responsible for the production of the amino acid histidine in bacteria. By inhibiting HisC, Heraclenol effectively disrupts the synthesis of this vital building block, leading to bacterial growth inhibition.

To understand the interaction between Heraclenol and its target enzyme, molecular docking studies have been performed. These computational analyses have provided valuable insights into the binding mode of Heraclenol within the active site of HisC. The studies revealed that Heraclenol binds to key amino acid residues in the active site, preventing the natural substrate from accessing the catalytic center and thereby inhibiting the enzyme's function. nih.gov The binding affinity and interaction patterns observed in these studies support the experimental findings of Heraclenol's inhibitory activity.

Mechanistic Insights into Anti-inflammatory Pathways

This compound has demonstrated notable anti-inflammatory properties. Studies have shown its ability to significantly inhibit carrageenan and prostaglandin (B15479496) E2-induced edema. This suggests that a key mechanism of its anti-inflammatory action involves the modulation of the prostaglandin pathway. Prostaglandins are lipid compounds that are key mediators of inflammation. While the precise molecular targets within this pathway have not been fully elucidated for this specific glycoside, the inhibition of prostaglandin E2-induced edema points towards a potential inhibitory effect on enzymes such as cyclooxygenase (COX), which are responsible for prostaglandin synthesis. Further research is necessary to confirm the specific enzymes inhibited by this compound.

Elucidation of Anticholinesterase Mechanism

Currently, there is a lack of direct scientific evidence specifically investigating the anticholinesterase activity of this compound. However, studies on other related furanocoumarin compounds have indicated that this class of molecules can possess anticholinesterase properties. Cholinesterase enzymes, such as acetylcholinesterase, are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes leads to an increase in acetylcholine levels, a mechanism that is therapeutically relevant in conditions like Alzheimer's disease. Given the structural similarities, it is plausible that this compound could exhibit some level of anticholinesterase activity, though this remains to be experimentally verified.

Cellular Pathways Affected by Cytotoxic Activity

The cytotoxic potential of this compound against specific cell lines has not been extensively studied. However, research on its aglycone, Heraclenol, has shown that it exhibits minimal cytotoxicity towards Vero cell lines, with only a 13% decrease in cell viability at its minimum inhibitory concentration (MIC). nih.gov This suggests a degree of selectivity in its biological actions.

Broader studies on furanocoumarins have revealed that some members of this class can induce cytotoxic effects in cancer cells through various mechanisms. These can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cell proliferation and survival. The specific cellular pathways affected by this compound's potential cytotoxic activity require dedicated investigation to be fully understood.

Structure Activity Relationships Sar of Heraclenol 3 O Beta D Glucopyranoside and Analogs

Role of the Glucopyranoside Moiety in Biological Activity

The presence of a glucopyranoside moiety at the 3'-position of the heraclenol backbone significantly influences the molecule's physicochemical properties, which in turn can modulate its biological activity. Generally, glycosylation of coumarins and other phenolic compounds can affect their water solubility, bioavailability, and interaction with biological targets. beilstein-archives.org The sugar moiety can act as a recognition element for specific receptors or enzymes and can also influence the transport of the compound across cell membranes.

While specific studies focusing solely on the role of the glucopyranoside in Heraclenol 3'-O-beta-D-glucopyranoside's activity are limited, general principles of coumarin (B35378) glycoside bioactivity suggest that the sugar portion can either enhance or diminish the inherent activity of the aglycone. The effect is often dependent on the specific biological target and the nature of the assay. For instance, in some contexts, the glycoside may serve as a prodrug, with the sugar being cleaved by enzymes in vivo to release the more active aglycone. Conversely, the intact glycoside may possess unique activities not seen with the aglycone alone.

Comparison with Heraclenol (Aglycone) in Various Assays

A direct comparison of the biological activities of this compound and its aglycone, heraclenol, is crucial for understanding the contribution of the glucopyranoside moiety. While comprehensive comparative data is not abundant in the public domain, some studies on the individual compounds provide insights.

(-)-Heraclenol has been reported to exhibit antiplasmodial and moderate antimicrobial activities. chemfaces.com It demonstrated activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. chemfaces.com Its antimicrobial effects were observed against a panel of Gram-positive and Gram-negative bacteria. chemfaces.com

Data directly comparing these activities with this compound is needed for a conclusive SAR assessment. The presence of the bulky, hydrophilic glucopyranoside group would be expected to alter the lipophilicity and steric profile of the molecule, which could impact its ability to penetrate microbial cell walls or interact with intracellular targets.

Table 1: Reported Biological Activities of Heraclenol and its Glycoside

| Compound | Biological Activity | Organism/Cell Line | Key Findings |

| (-)-Heraclenol | Antiplasmodial | Plasmodium falciparum (chloroquine-sensitive and -resistant strains) | Exhibited significant activity. chemfaces.com |

| (-)-Heraclenol | Antimicrobial | Gram-positive and Gram-negative bacteria | Showed moderate activity. chemfaces.com |

| This compound | Antifouling | Barnacle larvae | Showed anti-larval attachment activity. google.com |

| This compound | Antitumor | Breast cancer (F10) and lung cancer (HvEvc) cells | Exhibited inhibitory effects. google.com |

Structural Modifications and Their Impact on Potency

The potency of this compound can be altered through various structural modifications. One notable example is the addition of an apiofuranosyl group to the glucopyranoside moiety, forming Heraclenol 3'-O-[beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside] . biosynth.comambeed.cn This modification, creating a disaccharide side chain, further increases the complexity and size of the sugar portion.

The addition of the apiofuranosyl group can influence the molecule's interaction with biological targets. The specific nature of this influence, whether it enhances or diminishes activity, would depend on the target and the conformation of the disaccharide chain. The mode of action of such complex glycosides may involve interactions with specific cellular signaling pathways. biosynth.com

Quantitative structure-activity relationship (QSAR) studies on furanocoumarin derivatives have indicated that factors such as lipophilicity (logP), molecular volume, and electrostatic potential are significantly related to their biological activity, for instance, the inhibition of cytochrome P450 enzymes. nih.gov Therefore, any structural modification, including the elongation of the sugar chain, that alters these parameters would be expected to impact the potency of this compound.

Insights from Comparative Studies with Other Coumarin Glycosides

Comparing the biological activities of this compound with other coumarin glycosides provides a broader perspective on furanocoumarin SAR. For instance, a study on various coumarin glycosides from Wikstroemia nutans showed that they exhibited mild inhibitory activities against LPS-induced nitric oxide (NO) production in RAW 264.7 mouse macrophages. beilstein-archives.org However, these compounds were found to be inactive against several bacterial strains. beilstein-archives.org

In another study, coumarins extracted from the flowers of Edgeworthia gardneri demonstrated significant inhibitory activity against α-glucosidase and α-amylase, suggesting potential as antidiabetic agents. researchgate.net The potency of these coumarins was influenced by the presence and nature of substituents on the coumarin core. researchgate.net

Furthermore, a Chinese patent describes a coumarin glycoside with a different substitution pattern that exhibits antifouling activity against barnacle larvae and antitumor activity against breast and lung cancer cell lines. google.com These comparative examples highlight that the biological activity of coumarin glycosides is highly dependent on the specific structure of both the aglycone and the attached sugar moiety, as well as the substitution pattern on the coumarin nucleus.

Advanced Analytical Methodologies for Research and Quantification

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a robust and widely used method for the quantitative analysis of furanocoumarin glycosides like Heraclenol 3'-O-beta-D-glucopyranoside. The development of a successful HPLC-DAD method involves careful optimization of several parameters to ensure accurate and reliable quantification.

A typical HPLC method for the analysis of furanocoumarin glycosides would employ a reversed-phase C18 column. The mobile phase often consists of a gradient elution system, commonly using a mixture of an aqueous solvent (like water with a small percentage of formic or acetic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol). The gradient allows for the effective separation of compounds with varying polarities that are often present in crude plant extracts.

For quantification, a calibration curve is constructed by injecting standard solutions of the purified compound at various known concentrations and measuring the corresponding peak areas at a specific wavelength. The detection wavelength is chosen based on the ultraviolet (UV) absorbance maximum of the analyte. Furanocoumarins typically exhibit strong absorbance in the UV region, often between 220 and 350 nm. The linearity of the calibration curve, along with the limits of detection (LOD) and quantification (LOQ), are determined to validate the method's performance. researchgate.netmdpi.com

Table 1: Illustrative HPLC-DAD Method Parameters for Furanocoumarin Glycoside Analysis

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized gradient from low to high percentage of B |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 35 °C |

| Detection | Diode-Array Detector (DAD) at λmax |

| Injection Volume | 10 - 20 µL |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection and quantification of this compound at trace levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. nih.gov This technique is particularly valuable when analyzing complex biological or environmental samples where the concentration of the target analyte is very low.

In an LC-MS/MS system, the eluent from the HPLC is directed into a mass spectrometer. The compound of interest is first ionized, typically using electrospray ionization (ESI), which is a soft ionization technique suitable for polar and thermally labile molecules like glycosides. The resulting molecular ion (or a prominent adduct ion) is then selected in the first quadrupole (Q1) and subjected to collision-induced dissociation (CID) in the second quadrupole (q2), which acts as a collision cell. The resulting fragment ions are then analyzed in the third quadrupole (Q3).

This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity, as the detection is based on a specific precursor-to-product ion transition. This minimizes interference from co-eluting compounds that may have the same mass as the parent ion but produce different fragments. The development of an MRM method requires the optimization of ionization and fragmentation parameters for the specific compound.

Table 2: Conceptual MRM Parameters for this compound

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| This compound | 467.1 [M+H]+ | [Aglycone+H]+ | [Fragment of Aglycone]+ | Optimized |

Note: The specific m/z values and collision energies would need to be determined experimentally.

Spectroscopic Techniques for Advanced Structural Confirmation and Conformation Studies

Beyond basic identification, a comprehensive structural elucidation of this compound relies on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and exact mass.

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for determining the complete structure of an organic molecule. While specific NMR data for this compound is not readily available in public literature, a standard analytical approach would involve a series of 1D and 2D NMR experiments.

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule.

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish proton-proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different structural fragments, such as the attachment of the sugar moiety to the aglycone.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the stereochemistry and conformation of the molecule by identifying protons that are close in space.

The analysis of these spectra would allow for the unambiguous assignment of all proton and carbon signals in both the heraclenol (aglycone) and the glucopyranoside (sugar) parts of the molecule, as well as confirming the linkage point of the sugar. nih.govffhdj.com

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS is used to determine the exact molecular formula of a compound. nih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places), the elemental composition can be deduced. For this compound (C₂₂H₂₆O₁₁), the expected exact mass would be calculated and compared to the experimentally measured value. HRESIMS can also provide information about the fragmentation pattern of the molecule, which can further support the proposed structure. The primary fragmentation would involve the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone (heraclenol).

Applications in Phytochemical Profiling of Plant Extracts

The analytical methodologies described above are instrumental in the phytochemical profiling of plant extracts. This compound has been reported in plants such as Prangos pabularia and Angelica archangelica. nih.gov Phytochemical profiling aims to create a comprehensive chemical fingerprint of a plant extract, identifying and often quantifying its major and minor constituents.

LC-MS and LC-MS/MS are particularly powerful for this purpose, as they can rapidly screen an extract for the presence of known compounds by targeting their specific molecular masses and fragmentation patterns. nih.govekb.eg This approach can be used to:

Confirm the presence of this compound in different plant species or in different parts of the same plant.

Compare the chemical profiles of plants grown under different geographical or environmental conditions. nih.gov

Standardize herbal extracts based on the content of specific marker compounds like this compound.

Guide the isolation of novel compounds from a plant extract. nih.gov

The combination of these advanced analytical techniques provides a powerful toolkit for researchers to investigate the chemistry of this compound and its role in the plant kingdom.

Chemical Synthesis, Semisynthesis, and Derivatives

Strategies for the Synthesis of Heraclenol 3'-O-beta-D-glucopyranoside

The total synthesis of this compound, a complex furanocoumarin glycoside, presents a significant challenge that can be addressed by a convergent strategy. This approach involves the separate synthesis of two key moieties: the aglycone, Heraclenol, and a suitably protected glucose donor, followed by their stereoselective coupling.

Synthesis of the Furocoumarin Core (Heraclenol Aglycone):

A plausible synthetic route to the Heraclenol aglycone would likely commence with a substituted phenol, which serves as the foundational building block for the coumarin (B35378) scaffold. The synthesis would proceed through several key transformations:

Formation of the Coumarin Nucleus: The synthesis of the coumarin core can be achieved through established methods such as the Pechmann condensation or the Perkin reaction. These reactions would involve the condensation of the phenolic precursor with a β-ketoester or an α,β-unsaturated acid derivative, respectively, to construct the characteristic benzopyrone structure of the coumarin.

Introduction of the Furan (B31954) Ring: Subsequent to the formation of the coumarin nucleus, the furan ring would be annulated to the coumarin system. This can be accomplished through various synthetic strategies, including those that involve the introduction of an allyl group at the C-8 position of the coumarin, followed by oxidative cyclization to form the furan ring.

Installation of the Side Chain: The final stage in the synthesis of the Heraclenol aglycone would involve the introduction of the characteristic dihydroxy-isoprenyl side chain at the C-5 position. This could be achieved through a multi-step sequence involving an initial alkylation or acylation, followed by functional group manipulations to install the diol functionality with the correct stereochemistry.

Stereoselective Glycosylation:

With the Heraclenol aglycone in hand, the next critical step is the stereoselective glycosylation to introduce the β-D-glucopyranoside moiety. This transformation is crucial for the biological activity of the final compound and requires careful control of stereochemistry.

A common and effective method for achieving this is the Koenigs-Knorr reaction or one of its modern variants. This would involve:

Preparation of the Glycosyl Donor: D-glucose would be converted into a suitable glycosyl donor, such as a per-acetylated glucosyl bromide or a trichloroacetimidate derivative. The choice of protecting groups on the glucose hydroxyls is critical to ensure the desired β-selectivity in the glycosylation step.

Coupling Reaction: The Heraclenol aglycone, with its secondary hydroxyl group on the side chain, would be reacted with the activated glucose donor in the presence of a promoter, such as a silver or mercury salt for the Koenigs-Knorr reaction, or a Lewis acid for the trichloroacetimidate method. The reaction conditions, including solvent and temperature, would be optimized to favor the formation of the β-glycosidic bond.

Deprotection: The final step would involve the removal of the protecting groups from the glucose moiety, typically through saponification with a mild base, to yield this compound.

| Stage | Key Transformation | Reagents and Conditions | Intermediate/Product |

| Aglycone Synthesis | Formation of Coumarin Nucleus | Pechmann condensation or Perkin reaction | Coumarin intermediate |

| Furan Ring Annulation | Allylation followed by oxidative cyclization | Furocoumarin intermediate | |

| Side Chain Installation | Alkylation/acylation and functional group manipulation | Heraclenol Aglycone | |

| Glycosylation | Preparation of Glycosyl Donor | Acetylation and bromination of D-glucose | Per-acetylated glucosyl bromide |

| Stereoselective Coupling | Koenigs-Knorr reaction or trichloroacetimidate method | Protected this compound | |

| Deprotection | Saponification (e.g., with sodium methoxide) | This compound |

Semisynthesis from Natural Precursors

Given the structural complexity of this compound, a semisynthetic approach starting from naturally occurring precursors offers a more practical and efficient alternative to total synthesis. This strategy leverages the abundance of the aglycone, Heraclenol, or related furanocoumarins in certain plant species.

Heraclenol and its glycoside have been isolated from various plants, including those from the Heracleum and Prangos genera. For instance, Heracleum candicans has been identified as a source of Heraclenol. The semisynthetic route would typically involve:

Extraction and Isolation of the Aglycone: The first step is the extraction of the plant material with a suitable solvent, followed by chromatographic purification to isolate the Heraclenol aglycone in high purity.

Glycosylation: The isolated Heraclenol is then subjected to a glycosylation reaction, as described in the total synthesis section. This step would involve the coupling of Heraclenol with a protected glucose donor to form the desired β-glycosidic linkage.

Deprotection: The final step is the removal of the protecting groups from the sugar moiety to afford the target molecule.

This semisynthetic approach is often more economically viable and less labor-intensive than a full chemical synthesis, making it the preferred method for producing larger quantities of this compound for further research.

Preparation of Structural Analogs and Derivatives

To explore the structure-activity relationship and potentially enhance the biological properties of this compound, the synthesis of structural analogs and derivatives is of great interest. These modifications can be broadly categorized into two types: variations in the glycosidic moiety and modifications on the furocoumarin core.

One approach to modifying the structure of this compound is to alter the sugar moiety. This can involve changing the monosaccharide unit, the anomeric configuration, or by attaching additional sugar units to the glucose core.

A notable example of such a derivative is Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] . This compound features an additional apiose sugar unit attached to the 6-position of the glucose. The synthesis of this and similar derivatives would involve a multi-step process:

Selective Protection: The glucose unit would need to be selectively protected to leave the desired hydroxyl group available for further glycosylation.

Second Glycosylation: The selectively protected Heraclenol glucoside would then be reacted with an activated apiose donor to form the disaccharide.

Deprotection: Finally, all protecting groups would be removed to yield the target derivative.

By systematically varying the sugar component, it is possible to probe the role of the glycan in the biological activity of the parent compound.

Another avenue for creating structural diversity is to modify the furocoumarin core of Heraclenol. The furocoumarin scaffold offers several positions that are amenable to chemical modification. Potential modifications could include:

Substitution on the Aromatic Ring: The benzene (B151609) ring of the coumarin nucleus could be functionalized with various substituents, such as halogens, alkyl groups, or alkoxy groups. These modifications can alter the electronic properties and lipophilicity of the molecule.

Modification of the Furan Ring: The furan ring could also be a target for chemical modification, although this is often more challenging. Reactions such as hydrogenation or oxidation could be explored to alter the structure and reactivity of this part of the molecule.

Alteration of the Side Chain: The dihydroxy-isoprenyl side chain at the C-5 position is a key feature of Heraclenol and a prime target for modification. The hydroxyl groups could be acylated, alkylated, or replaced with other functional groups to investigate their importance for biological activity.

These modifications would allow for a systematic exploration of the structural requirements for the biological activity of this compound.

Impact of Chemical Modifications on Biological Activities and SAR

The synthesis of derivatives of this compound is crucial for establishing a comprehensive structure-activity relationship (SAR). The SAR provides insights into how different structural features of the molecule contribute to its biological activity and can guide the design of more potent and selective analogs.